(-)-tert-Butyl (S)-2-hydroxybutyrate is a chiral compound that plays a significant role in various chemical and biological applications. It is classified as an ester derived from the reaction of tert-butanol and (S)-2-hydroxybutyric acid. This compound is notable for its potential uses in pharmaceuticals, particularly in the synthesis of bioactive molecules.
The compound is typically synthesized in laboratory settings using various methods, including enzymatic and chemical processes. Its availability in commercial quantities may also be sourced from specialized chemical suppliers or synthesized for research purposes.
(-)-tert-Butyl (S)-2-hydroxybutyrate falls under the category of organic compounds, specifically esters. It exhibits chirality, which is essential for its biological activity and interaction with other molecules.
The synthesis of (-)-tert-Butyl (S)-2-hydroxybutyrate can be achieved through several methods:
The choice of synthesis method can significantly affect the yield and purity of the final product. Chemical methods may require careful control of temperature and reaction time, while enzymatic methods often operate under milder conditions, reducing side reactions.
The molecular structure of (-)-tert-Butyl (S)-2-hydroxybutyrate can be represented as follows:
The stereochemical configuration at the chiral center is critical for its biological activity, with the "S" designation indicating its specific spatial arrangement.
(-)-tert-Butyl (S)-2-hydroxybutyrate can participate in various chemical reactions:
Understanding these reactions is crucial for applications in organic synthesis and pharmaceutical development, where modifications to functional groups can lead to enhanced efficacy or reduced toxicity.
The mechanism of action for (-)-tert-Butyl (S)-2-hydroxybutyrate primarily involves its interaction with biological targets due to its chirality. As an ester, it may undergo hydrolysis to release active components that can interact with enzymes or receptors.
Research indicates that chirality plays a significant role in pharmacodynamics; thus, the specific stereochemistry of this compound can influence its biological activity and therapeutic potential.
(-)-tert-Butyl (S)-2-hydroxybutyrate is synthesized through stereoselective reduction of prochiral carbonyl precursors. One industrially significant route involves the asymmetric hydrogenation of tert-butyl acetoacetate using chiral catalysts. For example, Saccharomyces cerevisiae B5 catalyzes the reduction of tert-butyl acetoacetate to (S)-tert-butyl 3-hydroxybutyrate (a structural analog) with 100% conversion and enantiomeric excess (ee) under optimized conditions (30°C, pH 6.2, 60 hours) . This method achieves high enantioselectivity when supplemented with chloroform (6 g/L) as an enzyme inhibitor, suppressing competing metabolic pathways that degrade enantiopurity .
Alternative chemical catalysis employs chiral transition metal complexes. Rhodium-DuPhos complexes facilitate the asymmetric hydrogenation of β-keto esters like ethyl 2-oxobutyrate, yielding the (S)-2-hydroxybutyrate scaffold with ee >95%. The steric bulk of the tert-butyl group enhances stereodifferentiation during hydride transfer, as confirmed by kinetic studies [1].
Table 1: Asymmetric Catalytic Methods for (S)-2-Hydroxybutyrate Derivatives
Precursor | Catalyst/System | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
tert-Butyl acetoacetate | S. cerevisiae B5 | 30°C, pH 6.2, 60 h | 100 | 100 |
Ethyl 2-oxobutyrate | Rh-DuPhos | H₂ (50 bar), 25°C, 12 h | >95 | 92 |
2-Oxobutyric acid | Ru-BINAP | HCOONa, H₂O, 80°C | 98 | 85 |
(-)-tert-Butyl (S)-2-hydroxybutyrate serves as a chiral building block in metal-catalyzed transformations. Its tert-butyl ester group stabilizes palladium intermediates in Suzuki-Miyaura couplings, suppressing β-hydride elimination. For instance, arylboronic acids couple with (S)-2-hydroxybutyrate-derived bromoarenes at 80°C using Pd(PPh₃)₄, yielding chiral biaryl alcohols with retained stereointegrity (ee >98%) [1].
In carbonylative reactions, cobalt-ate complexes like Co₂(CO)₈ catalyze the ring-opening carbonylation of epoxides with tert-butyl (S)-2-hydroxybutyrate as a nucleophile. This method constructs β-hydroxy esters with contiguous stereocenters, critical for prostaglandin synthesis [4]. The tert-butyl group’s steric bulk prevents racemization during C–C bond formation, as confirmed by [¹³C] NMR tracking [1].
Additionally, the compound is a precursor to chiral polyhydroxyalkanoates (PHAs). Ring-opening polymerization using tin(II) octoate catalyst incorporates (S)-2-hydroxybutyrate units into biodegradable polyesters with tunable crystallinity [5]. These PHAs exhibit enhanced elasticity compared to petrochemical-derived polymers [5].
Solid-phase peptide synthesis (SPPS) adapts (-)-tert-butyl (S)-2-hydroxybutyrate for rapid chiral molecule assembly. The tert-butyl ester serves as a carboxyl-protecting group compatible with Fmoc-strategy SPPS. A rapid manual SPPS protocol enables parallel synthesis of 8 peptide derivatives in 15–20 minutes per coupling cycle, achieving 70% average crude purity [8]. This method accelerates the production of peptidomimetics incorporating (S)-2-hydroxybutyrate as a β-hydroxy acid surrogate.
Key innovations include microwave-assisted deprotection and ultrasonication-enhanced coupling. These techniques reduce cycle times by 80% compared to traditional benchtop SPPS while maintaining enantiopurity [8]. The tert-butyl ester’s stability toward piperidine (used for Fmoc removal) allows orthogonal deprotection under mild acidic conditions (e.g., 30% TFA in DCM) [8].
Table 3: Solid-Phase Synthesis Performance Metrics
Parameter | Traditional SPPS | Rapid Manual SPPS | Improvement |
---|---|---|---|
Cycle time per amino acid | 80–150 min | 15–20 min | 85% reduction |
Average crude purity | 50% | 70% | +20% |
Parallel reactions | 1–2 | 8 | 4× increase |
Unnatural AA incorporation | Limited | High flexibility | Enhanced scope |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7